molecular formula C20H25N5O2 B2842156 4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(2-methoxyphenyl)piperidine-1-carboxamide CAS No. 2415519-98-9

4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(2-methoxyphenyl)piperidine-1-carboxamide

Cat. No.: B2842156
CAS No.: 2415519-98-9
M. Wt: 367.453
InChI Key: FXVYCSFFRTXSLU-UHFFFAOYSA-N
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Description

4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(2-methoxyphenyl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a pyrimidine moiety, and a cyclopropyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(2-methoxyphenyl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine group, and the attachment of the cyclopropyl group. Common synthetic routes may involve:

    Cyclization reactions: to form the piperidine ring.

    Nucleophilic substitution: to introduce the pyrimidine moiety.

    Cyclopropanation: to attach the cyclopropyl group.

Industrial production methods often optimize these steps to enhance yield and purity, employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(2-methoxyphenyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrimidine or piperidine rings, introducing new functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(2-methoxyphenyl)piperidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(2-methoxyphenyl)piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, 4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(2-methoxyphenyl)piperidine-1-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide
  • 4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(2-chlorophenyl)piperidine-1-carboxamide

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical reactivity and biological activity.

Properties

IUPAC Name

4-[cyclopropyl(pyrimidin-4-yl)amino]-N-(2-methoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-27-18-5-3-2-4-17(18)23-20(26)24-12-9-16(10-13-24)25(15-6-7-15)19-8-11-21-14-22-19/h2-5,8,11,14-16H,6-7,9-10,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVYCSFFRTXSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(CC2)N(C3CC3)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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